Methyl 4-fluorobenzene-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-fluorobenzene-1-sulfonate: is an organic compound that belongs to the class of sulfonate esters It is characterized by a methyl group attached to a benzene ring, which is further substituted with a fluorine atom and a sulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 4-fluorobenzene-1-sulfonate can be synthesized through several methods. One common approach involves the sulfonation of 4-fluorotoluene followed by esterification. The sulfonation is typically carried out using sulfur trioxide or chlorosulfonic acid, and the esterification is achieved using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous-flow processes to enhance efficiency and yield. These methods involve the use of advanced reactors and precise control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-fluorobenzene-1-sulfonate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonate group with other electrophiles, such as halogens or nitro groups.
Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different substituted benzene derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are used under basic conditions to facilitate the substitution.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated or nitrated benzene derivatives.
Nucleophilic Substitution: Products include various substituted benzene compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-fluorobenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the development of fluorescent probes for detecting biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-fluorobenzene-1-sulfonate involves its reactivity as an electrophile in aromatic substitution reactionsThis reactivity is facilitated by the electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the compound .
Vergleich Mit ähnlichen Verbindungen
- Methyl 4-chlorobenzene-1-sulfonate
- Methyl 4-bromobenzene-1-sulfonate
- Methyl 4-nitrobenzene-1-sulfonate
Comparison: Methyl 4-fluorobenzene-1-sulfonate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and nitro analogs. The fluorine atom’s strong electron-withdrawing effect enhances the compound’s reactivity in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H7FO3S |
---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
methyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI-Schlüssel |
MBFSZLDWZHRFRI-UHFFFAOYSA-N |
Kanonische SMILES |
COS(=O)(=O)C1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.